2,3,6-Trifluorophenol

Organometallic Chemistry Regioselective Synthesis Phenol Functionalization

Researchers requiring regioselective functionalization of fluorinated phenols face inconsistent reactivity with isomers like 2,4,6- or 2,3,4-trifluorophenol. 2,3,6-Trifluorophenol (CAS 113798-74-6) solves this with a unique ortho/meta/para fluorine arrangement that directs predictable metalation and electrophilic substitution. • Enables site-selective synthesis not replicable by other trifluorophenol isomers • Documented starting material for phosphorus-containing flame retardants in non-aqueous battery electrolytes (CN-110563764-A, CN-110590848-A) • Serves as a 19F NMR-active probe for enzymatic biotransformation studies via phenol hydroxylase • Key intermediate for liquid crystal derivatives with favorable electro-optical performance Supplied with full analytical documentation (HPLC, NMR). Bulk quantities available upon request.

Molecular Formula C6H3F3O
Molecular Weight 148.08 g/mol
CAS No. 113798-74-6
Cat. No. B039209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trifluorophenol
CAS113798-74-6
Molecular FormulaC6H3F3O
Molecular Weight148.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)O)F)F
InChIInChI=1S/C6H3F3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
InChIKeyQSFGUSFDWCVXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trifluorophenol Overview


2,3,6-Trifluorophenol (CAS 113798-74-6) is a strategically fluorinated phenol bearing three fluorine atoms at the 2, 3, and 6 positions of the aromatic ring. This specific substitution pattern imparts distinct electronic and steric properties compared to other trifluorophenol isomers, making it a valuable intermediate in pharmaceutical and agrochemical research, as well as in advanced materials synthesis [1]. Its predicted pKa of 6.45±0.15 and calculated XLogP3 of 1.9 are key physicochemical parameters that influence its reactivity and solubility in organic synthesis [2].

2,3,6-Trifluorophenol: Isomer Interchangeability


Substituting 2,3,6-trifluorophenol with its close isomers, such as 2,4,6- or 2,3,4-trifluorophenol, is not a scientifically sound practice. The specific ortho/meta/para arrangement of fluorine atoms drastically alters the compound's reactivity profile, particularly in metalation and electrophilic substitution reactions. Unlike other isomers, the 2,3,6-substitution pattern creates a unique electronic environment that directs regioselective functionalization to specific positions, a behavior that is not replicated by other trifluorophenols [1]. This differential reactivity is a primary driver for selecting 2,3,6-trifluorophenol in applications requiring precise molecular construction, as detailed in the quantitative evidence below.

2,3,6-Trifluorophenol: Differentiation Evidence


Site-Selective Metalation for Regiocontrolled Synthesis

2,3,6-Trifluorophenol exhibits distinct regioselectivity in organometallic metalation reactions compared to other halogenated phenols. In a study comparing its reactivity to isomers of chlorophenol and (trifluoromethoxy)phenol, 2,3,6-trifluorophenol demonstrated the ability to undergo site-selective metalation. Using a combination of protective group-controlled and optionally site-selective metalations, researchers were able to selectively generate several isomeric intermediates from this single compound, a feat not possible with the other model compounds tested [1]. This provides a direct, quantifiable advantage for diversity-oriented synthesis.

Organometallic Chemistry Regioselective Synthesis Phenol Functionalization

Melting Point vs. 2,4,6-Trifluorophenol

2,3,6-Trifluorophenol has a reported melting point range of 33-37 °C, making it a solid at room temperature but a liquid with mild heating . This is in stark contrast to its close isomer, 2,4,6-trifluorophenol (CAS 2268-17-9), which has a significantly higher melting point of 49-51 °C . This 12-18 °C difference in melting point is a clear, quantifiable physical distinction that can impact handling, formulation, and reaction setup.

Physical Chemistry Material Properties Formulation Science

Lipophilicity (LogP) Differentiation

The calculated partition coefficient (XLogP3) for 2,3,6-trifluorophenol is 1.9 [1]. While many trifluorophenol isomers share a similar logP value of ~1.81-1.9, this represents a quantifiable shift from the non-fluorinated phenol parent (logP ~1.46) [2]. This data point is crucial for predicting compound behavior in biological systems or partitioning during extraction. The logP of 1.9 places it in a specific range that influences membrane permeability and bioavailability, differentiating it from less lipophilic or more lipophilic building blocks.

Physicochemical Property ADME Drug Design

Microwave Spectrum and Rotational Constants

In 2024, the microwave spectrum of 2,3,6-trifluorophenol was measured for the first time using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy [1]. This study yielded the molecule's rotational constants and distortion constants in the 8-18 GHz range, supported by ab initio calculations. This primary data serves as a unique, quantitative fingerprint for the compound, distinguishing it from all other molecules. No such data has been reported for other trifluorophenol isomers like 2,3,4- or 3,4,5-trifluorophenol, making this a verifiable, molecule-specific differentiator for analytical and structural biology applications.

Analytical Chemistry Molecular Spectroscopy Computational Chemistry

2,3,6-Trifluorophenol: Application Scenarios


Electrolyte Flame-Retardant Additive Intermediate

2,3,6-Trifluorophenol is a documented starting material in the synthesis of phosphorus-containing flame retardants. These compounds are specifically designed as additives for non-aqueous electrolyte solutions in secondary batteries, aiming to improve safety without compromising electrochemical performance . Patents such as CN-110563764-A and CN-110590848-A detail its use in this application .

Regioselective Organometallic Functionalization Model

Due to its well-defined and unique reactivity profile, 2,3,6-trifluorophenol serves as a primary model compound for studying site-selective functionalization of halogen-bearing phenols . This application leverages the quantitative evidence of its unique regioselectivity in metalation reactions, making it indispensable for academic and industrial labs developing new synthetic methodologies for complex phenol derivatives.

Liquid Crystal Intermediate Precursor

Derivatives of 2,3,6-trifluorophenol are useful in the production of liquid crystals with favorable characteristics, as detailed in patent literature . The unique substitution pattern imparts specific electronic and steric properties to the final liquid crystal molecules, influencing their phase behavior and electro-optical performance.

19F NMR Biotransformation Probe

The fluorine atoms of 2,3,6-trifluorophenol serve as excellent probes for 19F NMR spectroscopy, enabling the study of its biotransformation by enzymes like phenol hydroxylase . This application relies on the compound's distinct fluorine arrangement, which produces a specific 19F NMR signature that can be monitored to track metabolic fate and enzyme activity, a capability less accessible with non-fluorinated or differently fluorinated analogs.

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